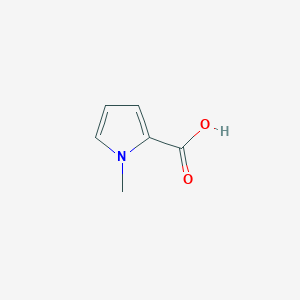

1-Methyl-1H-pyrrole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40289. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAOVOOZLVGAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220031 | |

| Record name | N-Methylpyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-60-0 | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6973-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpyrrole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6973-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylpyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPYRROLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBR5D3SAQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-pyrrole-2-carboxylic Acid

CAS Number: 6973-60-0

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document details its chemical and physical properties, spectral data, a representative synthetic protocol, and an exploration of its potential biological significance based on related structures.

Chemical and Physical Properties

This compound is a stable, solid organic compound. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 6973-60-0 | [1] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| Melting Point | 136-138 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol. Solubility in other organic solvents is not extensively reported, but related pyrrole-2-carboxylic acids show solubility in polar organic solvents. | [3] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following sections provide an overview of its key spectral features.

¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides characteristic signals corresponding to the protons in the molecule. The expected signals for this compound are consistent with its structure, showing distinct peaks for the methyl group and the protons on the pyrrole ring.

¹³C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum complements the ¹H NMR data, providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, confirming the identity of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as vibrations associated with the pyrrole ring.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Methyl 1-methyl-1H-pyrrole-2-carboxylate

Materials:

-

Methyl 1-methyl-1H-pyrrole-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) and sodium hydroxide (2 equivalents) is prepared in a mixture of ethanol and water.

-

The reaction mixture is heated to 60 °C and stirred for 3 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The pH of the reaction mixture is adjusted to 3-4 by the dropwise addition of 1 M hydrochloric acid.

-

The resulting precipitate is collected by filtration.

-

The crude product is washed with water and hexane.

-

The solid is then dried to afford this compound.

Purification:

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Caption: Synthetic workflow for this compound.

Biological Activity and Drug Development Potential

The biological activity of this compound has not been extensively reported. However, the broader class of pyrrole-2-carboxamides has garnered significant interest in drug discovery, particularly in the development of novel anti-tuberculosis agents.

Derivatives of pyrrole-2-carboxamide have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

Interestingly, a structure-activity relationship (SAR) study on pyrrole-2-carboxamide derivatives revealed that the presence of a hydrogen atom on the pyrrole nitrogen is crucial for potent anti-mycobacterial activity. Replacement of this hydrogen with a methyl group, as is the case in this compound, led to a significant reduction in activity against M. tuberculosis. This finding suggests that while the pyrrole scaffold is a valuable starting point for antibacterial drug design, modifications at the N1 position can have a profound impact on biological efficacy.

While direct evidence is lacking for this compound, its structural similarity to biologically active pyrroles suggests it could serve as a scaffold or a starting material for the synthesis of new chemical entities with potential therapeutic applications. Further screening and derivatization are necessary to explore its full potential in drug development.

Caption: A potential workflow for drug discovery using the pyrrole scaffold.

Conclusion

This compound is a well-characterized compound with established physical and spectral properties. While its own biological activity is not yet fully elucidated, the pyrrole-2-carboxylic acid scaffold is a recognized pharmacophore with potential applications in the development of new therapeutics, particularly in the antibacterial field. The synthetic accessibility of this compound makes it a valuable building block for medicinal chemistry campaigns aimed at exploring the chemical space around the pyrrole nucleus. Further biological evaluation of this compound and its derivatives is warranted to uncover its potential as a lead molecule in drug discovery programs.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 1-甲基-2-吡咯羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrrole-2-carboxylic acid is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules and functional materials. Its substituted pyrrole scaffold is a common motif in pharmaceuticals, agrochemicals, and specialty chemicals. The strategic placement of the carboxylic acid and N-methyl groups allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, comparative quantitative data, and logical relationship diagrams to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Core Synthetic Pathways

Four principal synthetic strategies have been established for the preparation of this compound:

-

N-Methylation of a Pyrrole-2-carboxylate Ester Followed by Hydrolysis: This two-step approach involves the initial protection of the carboxylic acid as an ester, followed by methylation of the pyrrole nitrogen and subsequent deprotection to yield the target acid.

-

Direct Carboxylation of 1-Methylpyrrole: This method introduces the carboxylic acid group directly onto the 1-methylpyrrole ring, typically through the use of organometallic intermediates or strong bases.

-

Carboxylation of 1-Methyl-2-pyrrolyllithium: A variation of the direct carboxylation approach, this pathway involves the specific generation of a lithiated intermediate at the 2-position of 1-methylpyrrole, which is then quenched with carbon dioxide.

-

Oxidation of 1-Methyl-1H-pyrrole-2-carbaldehyde: This route utilizes a readily available aldehyde precursor, which is oxidized to the corresponding carboxylic acid.

The following sections provide a detailed analysis of each of these pathways, including experimental procedures and a comparative summary of their respective advantages and disadvantages.

Pathway 1: N-Methylation of a Pyrrole-2-carboxylate Ester and Subsequent Hydrolysis

This widely used, two-step pathway offers a reliable method for the synthesis of this compound. The initial esterification of pyrrole-2-carboxylic acid protects the acidic proton, allowing for selective N-methylation. Subsequent hydrolysis of the ester group furnishes the desired product.

Experimental Protocols

Step 1a: Synthesis of Ethyl 1-methyl-1H-pyrrole-2-carboxylate

A mixture of ethyl 2-pyrrolecarboxylate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and methyl iodide (1.2 eq) in anhydrous acetone is refluxed for 60 hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure. Water is added to the residue to dissolve the potassium salts, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 1-methyl-1H-pyrrole-2-carboxylate, which can be purified by column chromatography.

Step 1b: Hydrolysis to this compound

The purified ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. The reaction mixture is heated at reflux for a specified period until the ester is fully consumed (monitored by TLC). After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Pathway 2: Direct Carboxylation of 1-Methylpyrrole

This pathway offers a more direct route to the target molecule by avoiding the protection-deprotection sequence. However, controlling the regioselectivity and achieving high yields can be challenging. One reported method involves the use of a dialkylaluminum chloride and carbon dioxide under pressure.

Experimental Protocol

To a solution of 1-methylpyrrole (1.0 eq) in a suitable solvent, an equimolar amount of dimethylaluminum chloride (Me2AlCl) is added at room temperature. The reaction mixture is then subjected to a carbon dioxide atmosphere under pressure (e.g., 3.0 MPa) and stirred at room temperature for a specified duration. After the reaction, the mixture is carefully quenched with an acidic aqueous solution and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.

Pathway 3: Carboxylation of 1-Methyl-2-pyrrolyllithium

This method involves the regioselective deprotonation of 1-methylpyrrole at the 2-position using a strong base, typically an organolithium reagent, followed by quenching the resulting anion with carbon dioxide. This approach can offer high regioselectivity if the lithiation step is efficient.

Experimental Protocol

To a solution of 1-methylpyrrole (1.0 eq) and a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at low temperature (e.g., -78 °C), a solution of n-butyllithium (n-BuLi) is added dropwise. The mixture is stirred at this temperature for a period to ensure complete formation of the lithiated species. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature and then quenched with water. The aqueous layer is separated, washed with an organic solvent, and then acidified to precipitate the carboxylic acid. The product is collected by filtration, washed, and dried.

Pathway 4: Oxidation of 1-Methyl-1H-pyrrole-2-carbaldehyde

This pathway is advantageous if the corresponding aldehyde is readily available or easily synthesized. The oxidation of the aldehyde to the carboxylic acid can be achieved using various oxidizing agents. Silver oxide is a mild and effective reagent for this transformation.

Experimental Protocol

To a solution of 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in a mixture of ethanol and water, a solution of sodium hydroxide is added, followed by the portion-wise addition of freshly prepared silver oxide (Ag₂O). The reaction mixture is stirred at room temperature or with gentle heating until the aldehyde is consumed. The reaction mixture is then filtered to remove the silver precipitate. The filtrate is acidified with a dilute acid to precipitate the carboxylic acid, which is then collected by filtration, washed with water, and dried. A similar oxidation of furfural to furoic acid using Ag₂O/CuO has been reported to give a high yield of 92%.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic pathways to this compound, allowing for a direct comparison of their efficiencies.

| Pathway | Key Reagents | Typical Reaction Conditions | Reported Yield (%) | Reference |

| 1. N-Methylation and Hydrolysis | Methyl iodide, K₂CO₃; NaOH, H₂O/EtOH | Reflux, extended reaction time for methylation; Reflux for hydrolysis | Good to Excellent | General |

| 2. Direct Carboxylation | Me₂AlCl, CO₂ | Room temperature, 3.0 MPa CO₂ pressure | 61-85 | [2] |

| 3. Carboxylation via Lithiation | n-BuLi, TMEDA; CO₂ | Low temperature (-78 °C) for lithiation, then warming | Moderate to Good | General |

| 4. Oxidation of Aldehyde | Ag₂O, NaOH | Room temperature or gentle heating | High (by analogy) | [1] |

Note: "General" refers to widely established synthetic transformations for which specific yield data for the target molecule was not found in the initial search, but are known to be effective. The yield for Pathway 4 is based on a closely related substrate.

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own set of advantages and limitations. The choice of the most appropriate route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of the substrate to the reaction conditions.

-

The N-methylation and hydrolysis pathway is a robust and reliable method, though it involves two separate synthetic steps.

-

Direct carboxylation offers a more atom-economical approach, but may require specialized equipment to handle pressurized gases and can present challenges in controlling regioselectivity.

-

Carboxylation via lithiation can provide high regioselectivity but requires anhydrous conditions and careful handling of pyrophoric organolithium reagents.

-

The oxidation of the corresponding aldehyde is a high-yielding and straightforward method, provided the aldehyde precursor is readily accessible.

This guide provides the necessary information for researchers and professionals in the field of drug development and chemical synthesis to make an informed decision on the optimal synthetic strategy for obtaining this compound for their research and development needs.

References

"1-Methyl-1H-pyrrole-2-carboxylic acid" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its fundamental physicochemical properties, provides illustrative experimental protocols, and outlines a key synthetic application.

Core Compound Data

This compound is a derivative of pyrrole, an aromatic five-membered ring containing a nitrogen atom. The addition of a methyl group at the first position and a carboxylic acid group at the second position imparts specific chemical reactivity and physical characteristics to the molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1][2][3] |

| Molecular Weight | 125.13 g/mol | [3][4] |

| CAS Number | 6973-60-0 | [2][3] |

| Melting Point | 136-138 °C | |

| Appearance | Light brown powder | [5] |

Synthetic Applications

This compound serves as a versatile precursor in the synthesis of more complex molecules. One notable application is its use in palladium-catalyzed decarboxylative cross-coupling reactions. This process is valuable for forming carbon-carbon bonds, a fundamental transformation in organic chemistry.

A representative reaction is the synthesis of 1-Methyl-2-phenyl-1H-pyrrole from this compound and phenylbromide. This reaction typically involves a palladium catalyst, which facilitates the coupling of the pyrrole ring to the phenyl group following the removal of the carboxylic acid group as carbon dioxide.

Experimental Protocols

General Analytical Workflow

The identification and characterization of this compound and its reaction products typically follow a standardized analytical workflow. This involves initial purification followed by structural elucidation using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by identifying the chemical environment of its hydrogen and carbon atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Expected signals will correspond to the methyl protons, the three pyrrole ring protons, and the carboxylic acid proton. The chemical shifts, integration, and coupling patterns will be indicative of their respective positions on the molecule.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum.

-

Expected signals will correspond to the six distinct carbon atoms in the molecule: the methyl carbon, the four pyrrole ring carbons, and the carboxyl carbon.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (125.13 g/mol ).[2] Fragmentation patterns can provide further structural information.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. N-Methylpyrrole-2-carboxylic acid [webbook.nist.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

Spectroscopic Profile of 1-Methyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Methyl-1H-pyrrole-2-carboxylic acid. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document summarizes available experimental data and provides expected values for key spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the summarized ¹H and expected ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The following table summarizes the experimental ¹H NMR data for this compound.

| Proton Assignment | Chemical Shift (δ) [ppm] | Solvent |

| H (Carboxylic Acid) | ~12.0 | DMSO-d₆ |

| H-5 (Pyrrole Ring) | 7.035 | DMSO-d₆ |

| H-3 (Pyrrole Ring) | 6.803 | DMSO-d₆ |

| H-4 (Pyrrole Ring) | 6.081 | DMSO-d₆ |

| N-CH₃ (Methyl Group) | 3.848 | DMSO-d₆ |

Table 1: Experimental ¹H NMR chemical shifts for this compound.[1]

¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ) [ppm] |

| C=O (Carboxylic Acid) | 160 - 170 |

| C-2 (Pyrrole Ring) | 125 - 135 |

| C-5 (Pyrrole Ring) | 120 - 130 |

| C-3 (Pyrrole Ring) | 110 - 120 |

| C-4 (Pyrrole Ring) | 105 - 115 |

| N-CH₃ (Methyl Group) | 35 - 45 |

Table 2: Expected ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific experimental spectrum for this compound is not provided, the expected characteristic absorption bands are listed in the table below based on the known absorptions for carboxylic acids and pyrrole rings.[5][6][7]

| Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=C Stretch (Pyrrole Ring) | 1450 - 1600 | Medium |

| C-N Stretch (Pyrrole Ring) | 1300 - 1400 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| O-H Bend (Carboxylic Acid) | 910 - 950 | Medium, Broad |

Table 3: Expected IR absorption bands for this compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. However, the following are general methodologies that would be appropriate for this type of analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrument Setup: The FT-IR spectrometer is set to acquire data in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first.

-

Data Acquisition: The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation by the sample.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Spectroscopic Analysis Workflow.

References

- 1. N-Methylpyrrole-2-carboxylic acid(6973-60-0) 1H NMR spectrum [chemicalbook.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

The Rising Therapeutic Potential of 1-Methyl-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning the structure of numerous biologically active compounds. Among these, derivatives of 1-Methyl-1H-pyrrole-2-carboxylic acid are emerging as a promising class of therapeutic agents with a diverse range of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anti-inflammatory, analgesic, anticancer, and antimicrobial properties of these derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic properties. These effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[1][2] The inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.[2]

Quantitative Data: Anti-inflammatory and Analgesic Activities

| Derivative Class | Compound | Assay | Target | IC50 (µM) | Analgesic Activity (% protection) | Reference |

| 1-Methyl-4-(methylthio)-5-aroylpyrrole-2-acetic acids | p-tolyl-substituted monocyclic compound 58 | Rat Carrageenan Paw Edema | Anti-inflammatory | 1.5 times more potent than phenylbutazone | 66 times more potent than aspirin (mouse writhing) | [3] |

| N-pyrrole carboxylic acid derivatives | Compound 4h | In vitro COX-1 Inhibition | COX-1 | > Celecoxib | Not Reported | [2] |

| N-pyrrole carboxylic acid derivatives | Compound 4k | In vitro COX-2 Inhibition | COX-2 | > Celecoxib | Not Reported | [2] |

| 1,5-diarylpyrrole derivatives | Aldehyde 1c | Acetic Acid Writhing Test | Analgesic | - | Comparable to celecoxib | [4] |

| 1,5-diarylpyrrole derivatives | Nitrile 3b | In vitro COX-2 Inhibition | COX-2 | 38.8-fold more selective for COX-2 than COX-1 | Not Reported | [4] |

Experimental Protocols

This widely used model assesses in vivo anti-inflammatory activity.[1]

-

Animal Model: Male Wistar rats (6 weeks old) are typically used.

-

Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.

-

Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg) 30 minutes prior to carrageenan injection. A control group receives the vehicle alone, and a reference group receives a standard anti-inflammatory drug like diclofenac (25 mg/kg).

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

This protocol evaluates the peripheral analgesic activity of a compound.[5]

-

Animal Model: Male albino mice are used.

-

Compound Administration: Test compounds are administered orally or intraperitoneally at various doses 30 minutes before the induction of writhing.

-

Induction of Writhing: An intraperitoneal injection of 0.6% acetic acid solution is administered.

-

Observation: The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of protection against writhing is calculated for the treated groups compared to a vehicle-treated control group.

Signaling Pathway: COX Inhibition

Caption: Inhibition of COX enzymes by pyrrole derivatives.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[6][7] Their mechanisms of action are multifaceted and can involve the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] Some derivatives also function by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[9]

Quantitative Data: Anticancer Activity

| Derivative Class | Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Alkynylated pyrrole derivatives | Compound 12l | U251 (Glioma) | Not Specified | 2.29 ± 0.18 | [7] |

| Alkynylated pyrrole derivatives | Compound 12l | A549 (Lung) | Not Specified | 3.49 ± 0.30 | [7] |

| 3-Aroyl-1-arylpyrrole derivatives | ARAP 22 | NCI-ADR-RES (Ovarian, P-glycoprotein overexpressing) | Not Specified | Potent Inhibition | [9] |

| 3-Aroyl-1-arylpyrrole derivatives | ARAP 27 | Medulloblastoma D283 | Not Specified | Nanomolar concentrations | [9] |

| Pyrrolo[3,4-c]pyrrole derivatives | Mannich base derivatives | In vitro COX-2 inhibition | COX-2 | Lower than meloxicam | [10] |

Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

-

Cell Culture: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

This assay measures the ability of a compound to interfere with the assembly of microtubules.[11]

-

Reaction Setup: Purified tubulin is mixed with a polymerization buffer containing GTP.

-

Compound Addition: The test compound is added to the reaction mixture at various concentrations.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

Data Analysis: The rate of polymerization in the presence of the test compound is compared to that of a control (vehicle only).

Signaling Pathway: EGFR/VEGFR Inhibition

Caption: Dual inhibition of EGFR and VEGFR signaling pathways.

Antimicrobial Activity

Certain derivatives of this compound, particularly carboxamides, have exhibited promising antimicrobial activity.[12] This includes activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.

Quantitative Data: Antimicrobial Activity

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrrole-2-carboxamides | Compound 4i | Klebsiella pneumoniae | 1.02 | [12] |

| Pyrrole-2-carboxamides | Compound 4i | Escherichia coli | 1.56 | [12] |

| Pyrrole-2-carboxamides | Compound 4i | Pseudomonas aeruginosa | 3.56 | [12] |

| Pyrrolo [2,3-b] pyrrole derivatives | Compound 2 | Pseudomonas aeruginosa | 50 | [13] |

| Pyrrolo [2,3-b] pyrrole derivatives | Compound 3 | Staphylococcus aureus | Comparable to ciprofloxacin | [13] |

| Pyrrolo [2,3-b] pyrrole derivatives | Compound 2 | Candida albicans | ~25% of clotrimazole MIC | [13] |

Experimental Protocols

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for MIC determination.

Conclusion

The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects, highlight the significant potential of this chemical class. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for new and effective treatments for a range of diseases.

References

- 1. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. iris.unina.it [iris.unina.it]

- 5. Synthesis, acute toxicity, and analgesic activity of new derivatives of pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. public.pensoft.net [public.pensoft.net]

- 9. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. apec.org [apec.org]

The Versatile Building Block: A Technical Guide to 1-Methyl-1H-pyrrole-2-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of 1-Methyl-1H-pyrrole-2-carboxylic acid, a pivotal building block in modern organic synthesis. Its unique structural and electronic characteristics make it a valuable precursor for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. This document provides a comprehensive overview of its utility, supported by quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Physicochemical and Spectroscopic Properties

This compound is a stable, crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is presented below, providing essential data for its handling, characterization, and use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6973-60-0 | [1][2] |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| Melting Point | 136-138 °C | [1] |

| pKa | 4.45 (for the parent pyrrole-2-carboxylic acid at 20 °C) | [3][4] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol and DMSO | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.0 (s, 1H, COOH), 7.04 (dd, J=2.8, 1.8 Hz, 1H, H5), 6.80 (dd, J=4.2, 1.8 Hz, 1H, H3), 6.08 (dd, J=4.2, 2.8 Hz, 1H, H4), 3.85 (s, 3H, N-CH₃) | [1] |

| ¹³C NMR | Carboxyl carbons typically absorb in the range of 165-185 ppm. Aromatic carbons of the pyrrole ring appear between 100-140 ppm. | [5][6] |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. The C=O stretch of the carboxyl group typically appears between 1710-1760 cm⁻¹. |

Synthesis of this compound

The most common and straightforward laboratory synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 1-methyl-1H-pyrrole-2-carboxylate. This ester is commercially available or can be synthesized via several established methods.

Synthesis via Hydrolysis of Methyl 1-methyl-1H-pyrrole-2-carboxylate

This method provides a high-yielding and clean conversion to the desired carboxylic acid.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Hydrolysis of Methyl 1-methyl-1H-pyrrole-2-carboxylate [7]

-

Reaction Setup: In a round-bottom flask, dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 3:2 v/v ratio).

-

Addition of Base: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for several hours (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 using a suitable acid (e.g., 2 M HCl). This will precipitate the carboxylic acid.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Applications as a Building Block in Organic Synthesis

This compound is a versatile precursor for a wide range of organic transformations, enabling the synthesis of diverse and complex molecular scaffolds. Its utility is particularly prominent in the construction of substituted pyrroles and fused heterocyclic systems.

Palladium-Catalyzed Decarboxylative Cross-Coupling

A key application of this compound is its participation in palladium-catalyzed decarboxylative cross-coupling reactions. This transformation allows for the direct formation of a C-C bond between the pyrrole ring and an aryl or heteroaryl group, with the extrusion of carbon dioxide.[1][8][9]

Caption: Decarboxylative cross-coupling of this compound.

Experimental Protocol: Palladium-Catalyzed Decarboxylative Cross-Coupling with Phenylbromide [1]

-

Reaction Setup: To a reaction vessel, add this compound (1 equivalent), phenylbromide (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5 mol%), a ligand if required (e.g., a phosphine ligand), a base such as potassium carbonate (K₂CO₃, 2 equivalents), and a silver salt additive like silver(I) carbonate (Ag₂CO₃, 1.5 equivalents).

-

Solvent: Add a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dioxane.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the mixture to a high temperature (e.g., 120-150 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-Methyl-2-phenyl-1H-pyrrole.

Suzuki-Miyaura Cross-Coupling

While the carboxylic acid itself is not directly used in Suzuki-Miyaura coupling, it can be readily converted to a suitable coupling partner, such as a halopyrrole. The resulting halopyrrole can then be coupled with a boronic acid or ester to introduce a wide variety of substituents at the 2-position of the pyrrole ring.[2][7]

Caption: Suzuki-Miyaura coupling strategy starting from this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyrrole Derivative [7][10]

-

Reaction Setup: In a reaction flask, combine the 2-halopyrrole derivative (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Solvent System: Use a two-phase solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF, and water.

-

Degassing: Thoroughly degas the reaction mixture.

-

Reaction Conditions: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110 °C for several hours. Monitor the reaction's progress.

-

Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine.

-

Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography to yield the 2-substituted pyrrole product.

Synthesis of Fused Heterocyclic Systems

This compound can serve as a starting material for the construction of more complex, fused heterocyclic systems. For instance, it can undergo ruthenium-catalyzed oxidative coupling with alkynes to form pyranopyrrolones.[1]

Caption: Ruthenium-catalyzed oxidative coupling to form fused heterocycles.

Role in the Synthesis of Bioactive Molecules

The pyrrole scaffold is a common motif in a vast array of biologically active compounds and pharmaceuticals.[11][12] this compound and its derivatives are crucial intermediates in the synthesis of these important molecules, including certain anticancer agents, antibiotics, and anti-inflammatory drugs. Its ability to be readily functionalized at various positions makes it an attractive starting point for generating libraries of compounds for drug discovery programs.

Conclusion

This compound has firmly established itself as a valuable and versatile building block in the field of organic synthesis. Its accessibility, stability, and the diverse range of chemical transformations it can undergo make it an indispensable tool for chemists in academia and industry. The continued development of novel synthetic methodologies centered around this scaffold promises to further expand its utility in the creation of innovative pharmaceuticals, agrochemicals, and advanced materials. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR spectrum [chemicalbook.com]

- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles | MDPI [mdpi.com]

- 8. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biolmolchem.com [biolmolchem.com]

The Ubiquitous Nitrogen Heterocycle: A Technical Guide to the Natural Occurrence of N-Methylated Pyrrole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of N-methylated pyrrole alkaloids, a diverse and significant class of secondary metabolites. These compounds, characterized by a pyrrole ring with a nitrogen-bound methyl group, are found across various biological kingdoms, from terrestrial plants and fungi to marine invertebrates. This guide provides a comprehensive overview of their distribution, biosynthetic pathways, and the analytical methodologies used for their study, with a focus on quantitative data and detailed experimental protocols.

Introduction to N-Methylated Pyrrole Alkaloids

N-methylated pyrrole alkaloids are a structurally diverse group of natural products. The N-methylation of the pyrrole ring is a key biosynthetic step that often imparts significant biological activity to these molecules. This guide categorizes these alkaloids based on their natural sources: terrestrial plants, marine organisms, and fungi. The most extensively studied among these are the pyrrolizidine alkaloids (PAs), which are known for their potential toxicity. However, a wide array of other N-methylated pyrrole alkaloids from marine and fungal sources exhibit promising pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Natural Occurrence and Quantitative Data

The distribution of N-methylated pyrrole alkaloids is vast, with specific classes of these compounds being characteristic of certain taxa. This section details their occurrence and presents available quantitative data in structured tables for comparative analysis.

Terrestrial Plants: The Dominance of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are the most prominent N-methylated pyrrole alkaloids in the plant kingdom, found in over 6,000 plant species. They are particularly abundant in the families Asteraceae, Boraginaceae, and Fabaceae[1][2]. PAs are known for their hepatotoxicity and are often present in plants as a defense mechanism against herbivores[3]. Due to their potential contamination of the food chain through honey, tea, milk, and herbal supplements, their quantification is a significant area of research[3][4].

| Alkaloid | Plant Source | Concentration Range | Reference |

| Senecionine | Senecio jacobaea (Tansy Ragwort) | 1.0 to 307.8 µg/g | [5] |

| Lycopsamine | Echium vulgare (Blueweed) | Not specified | [5] |

| Echimidine | Echium vulgare (Blueweed) | Not specified | [5] |

| Senkirkine | Tea (Camellia sinensis) | up to 1.5 µg/kg | |

| Retrorsine | Senecio species | Not specified | |

| Monocrotaline | Crotalaria species | Not specified |

Note: Quantitative data for many PAs in their natural plant sources is often reported as a range due to variations in plant age, environmental conditions, and genetic factors.

Marine Organisms: A Diverse Array of Bioactive Compounds

Marine sponges are a prolific source of structurally unique N-methylated pyrrole alkaloids, including pyrrole-imidazole alkaloids and lamellarins. These compounds often possess potent biological activities. Quantitative data for these alkaloids in their natural sources is less common in the literature compared to plant-derived PAs.

-

Pyrrole-Imidazole Alkaloids: This class of alkaloids, isolated from marine sponges of the genera Agelas, Axinella, and Stylissa, is characterized by a pyrrole and an imidazole ring system. They are known for their antimicrobial and antibiofilm properties[6].

-

Lamellarins: These are polyaromatic pyrrole alkaloids isolated from marine organisms like mollusks, tunicates, and sponges. They exhibit a range of bioactivities, including cytotoxicity and inhibition of HIV-1 integrase[1][7].

| Alkaloid Class | Organism Source | Typical Yield/Concentration | Reference |

| Pyrrole-Imidazole Alkaloids | Agelas spp. (Marine Sponge) | Data not available | [8] |

| Lamellarins | Didemnum sp. (Marine Ascidian) | Data not available | [7][9] |

Note: The isolation of these compounds is often reported with yields from bulk extraction rather than precise concentration in the organism, reflecting the focus on discovery of new compounds.

Fungi: An Emerging Source of N-Methylated Pyrroles

Fungi, particularly endophytic and marine-derived species, are an increasingly recognized source of N-methylated pyrrole alkaloids. These include compounds with cytotoxic and antimicrobial activities.

-

Loline Alkaloids: Produced by endophytic fungi of the genus Epichloë and Neotyphodium, these alkaloids are known for their insecticidal properties[10][11].

-

Other N-alkylated Pyrroles: Various other N-methylated pyrroles have been isolated from fungi like Penicillium oxalicum and Albifimbria viridis, demonstrating cytotoxic activities[12][13].

| Alkaloid Class/Compound | Fungal Source | Biological Activity | Reference |

| Loline Alkaloids | Neotyphodium uncinatum | Insecticidal | [10] |

| N-alkylated pyrroles | Penicillium oxalicum | Cytotoxic (IC50: 7.86 - 9.37 µM against A549 cells) | [13] |

| Albifipyrrols | Albifimbria viridis | Immunosuppressive | [12] |

| Malbranpyrroles | Malbranchea sulfurea | Cytotoxic (IC50: 3 - 11 µM against various cancer cell lines) | [14] |

Note: As with marine alkaloids, quantitative data on the concentration of these compounds within the fungal biomass is not widely reported.

Biosynthesis of N-Methylated Pyrrole Alkaloids

The biosynthetic pathways leading to N-methylated pyrrole alkaloids vary depending on the class of compound and the producing organism. Understanding these pathways is crucial for metabolic engineering and synthetic biology approaches to produce these valuable compounds.

Biosynthesis of Pyrrolizidine Alkaloids in Plants

The biosynthesis of the necine base of PAs in plants starts from the amino acids L-arginine or L-ornithine, which are converted to putrescine. Putrescine is then converted to homospermidine, the first committed precursor for PA biosynthesis. The N-methylation step, leading to N-methylputrescine, is a key branch point in the biosynthesis of some related alkaloids but the primary route to PAs proceeds through homospermidine. The pathway involves a series of oxidation and cyclization steps to form the characteristic bicyclic pyrrolizidine core.

References

- 1. Lamellarin alkaloids: Isolation, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Marine sponge alkaloids as a source of anti-bacterial adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthetic precursors of fungal pyrrolizidines, the loline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Cytotoxic N-alkylated pyrroles from the endophytic fungus Penicillium oxalicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Thermochemical Properties of 1-Methyl-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1-Methyl-1H-pyrrole-2-carboxylic acid. The information is compiled from experimental studies and computational analyses, offering crucial insights for its application in research and development.

Thermochemical Data Summary

The thermochemical properties of this compound have been determined through a combination of experimental techniques and computational methods. The key quantitative data is summarized in the table below.

| Thermochemical Property | Value (kJ mol⁻¹) | Technique Used | Reference |

| Standard Molar Enthalpy of Combustion (ΔcHm°) | -291.6 ± 1.7 | Static Bomb Combustion Calorimetry | [1] |

| Standard Molar Enthalpy of Sublimation (ΔcrgHm°) | 96.2 ± 0.7 | Knudsen Mass-Loss Effusion Technique | [2] |

| Standard Molar Enthalpy of Formation in Gaseous Phase (ΔfHm°(g)) | -291.6 ± 1.7 | Derived from Combustion and Sublimation Data | [1] |

All values are at T = 298.15 K and p° = 0.1 MPa.

Experimental Protocols

The experimental determination of the thermochemical data for this compound involved the following key methodologies[1]:

1. Static Bomb Combustion Calorimetry:

This technique was employed to measure the standard molar enthalpy of combustion. While specific instrument parameters for this compound are not detailed in the cited literature, a general procedure for static bomb calorimetry involves:

-

Sample Preparation: A precisely weighed pellet of the crystalline this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

Oxygenation: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to calculate the heat released during combustion.

-

Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

2. Knudsen Mass-Loss Effusion Technique:

The standard molar enthalpy of sublimation was determined using the Knudsen mass-loss effusion technique. This method is based on measuring the rate of mass loss of a substance effusing through a small orifice in a sealed container (the Knudsen cell) as a function of temperature. The general steps are:

-

Sample Loading: A small amount of the crystalline this compound is placed in the Knudsen cell, which has a small, well-defined orifice.

-

Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber, and its temperature is precisely controlled and varied.

-

Mass Loss Measurement: The rate of mass loss due to sublimation and effusion of the vapor through the orifice is measured using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure of the sample at different temperatures is calculated from the rate of mass loss using the Knudsen equation.

-

Enthalpy of Sublimation Determination: The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. The reported value is based on data from 305 K to 327 K[2].

Computational Analysis

In addition to experimental measurements, the gas-phase enthalpy of formation of this compound was estimated using G3(MP2)//B3LYP and MP2 computational approaches[1]. These calculations were performed using a set of gas-phase working reactions, and the results showed excellent agreement with the experimental data[1]. These computational studies also extended to the calculation of other properties such as N-H bond dissociation enthalpies, gas-phase acidities and basicities, proton and electron affinities, and adiabatic ionization enthalpies[1].

Logical Workflow for Thermochemical Data Derivation

The following diagram illustrates the logical workflow for the experimental determination of the gas-phase standard molar enthalpy of formation for this compound.

Caption: Workflow for deriving the gas-phase enthalpy of formation.

References

Methodological & Application

Application Notes and Protocols for Amide Bond Formation Using 1-Methyl-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of amides utilizing 1-Methyl-1H-pyrrole-2-carboxylic acid. This versatile building block is frequently employed in the development of novel therapeutics and functional materials. The following protocols outline common coupling methods, reagent stoichiometry, and reaction conditions to facilitate successful amide bond formation.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in medicinal chemistry for the construction of peptides, peptidomimetics, and other biologically active molecules. This compound serves as a valuable scaffold, and its effective coupling with a diverse range of amines is crucial for library synthesis and lead optimization. This document details established protocols using common coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

General Considerations

-

Reagent Quality: Use high-purity, anhydrous solvents and reagents to ensure optimal reaction outcomes.

-

Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

-

Reaction Monitoring: Progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

Work-up and Purification: Standard aqueous work-up procedures are generally employed to remove excess reagents and byproducts. Purification of the final amide product is typically achieved by flash column chromatography.

Quantitative Data Summary

The following tables summarize reaction conditions and reported yields for the amide coupling of this compound with various amines using different coupling methods.

| Coupling Method | Coupling Reagents (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| EDC/HOBt | EDC.HCl (1.2), HOBt (1.1) | - | THF | Room Temp. | 16 | 10-40 | [1] |

| EDC/HOBt | EDC·HCl (1.5), HOBt (1.5) | DIPEA (3.0) | DMF | 0 to Room Temp. | 18 | 37-quantitative | [2] |

| HATU | HATU (1.0) | DIPEA | DMF | 0 to Room Temp. | 1.5 | 82 | [2] |

| CDI/DMAP | CDI, DMAP | - | THF | 40 | Overnight | 91 |

Experimental Protocols

Protocol 1: Amide Synthesis using EDC/HOBt

This protocol is suitable for coupling this compound with a variety of primary and secondary amines.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equiv)

-

Hydroxybenzotriazole (HOBt) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous citric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), HOBt (1.1 equiv), and EDC.HCl (1.2 equiv).

-

Add anhydrous THF to dissolve the reagents (a typical concentration is 0.1-0.5 M).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of citric acid (150 mL for a typical scale).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (100 mL) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired amide.[1]

Protocol 2: Amide Synthesis using HATU

This protocol is often employed for more challenging couplings or when rapid reaction times are desired.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.0 equiv).

-

Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes for pre-activation of the carboxylic acid.

-

Add the amine (1.1 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1.5 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[2]

Visualizations

The following diagrams illustrate the general workflows for the described amide bond formation protocols.

Caption: Workflow for EDC/HOBt mediated amide coupling.

Caption: Workflow for HATU mediated amide coupling.

References

Application Notes and Protocols: "1-Methyl-1H-pyrrole-2-carboxylic acid" in the Synthesis of Pharmaceutical Intermediates

Introduction

1-Methyl-1H-pyrrole-2-carboxylic acid is a versatile heterocyclic building block in organic synthesis. Its inherent structural features make it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The pyrrole motif is present in a wide array of biologically active compounds, and derivatives of this compound serve as key intermediates in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for potential antiviral agents, specifically targeting enteroviruses.

Application: Synthesis of a Core Scaffold for Antiviral Agents

A significant application of this compound is in the synthesis of "hinged" aromatic compounds with polynuclei, which have shown inhibitory activity against enteroviruses such as EV71.[1][2][3] These compounds are designed as capsid-binding inhibitors, a mechanism that disrupts the viral lifecycle. The synthesis involves a palladium-catalyzed decarboxylative cross-coupling reaction, where this compound is coupled with an aryl halide to form a 1-methyl-2-aryl-1H-pyrrole core structure. This core is a crucial pharmaceutical intermediate that is further elaborated to produce the final antiviral drug candidates.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Decarboxylative Cross-Coupling for the Synthesis of a 1-Methyl-2-aryl-1H-pyrrole Intermediate

This protocol describes the synthesis of a 1-methyl-2-aryl-1H-pyrrole derivative, a key intermediate for hinged aromatic antiviral compounds, via a palladium-catalyzed decarboxylative cross-coupling reaction.[1][2]

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromobenzaldehyde)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the aryl halide (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the carboxylic acid).

-

Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-methyl-2-aryl-1H-pyrrole intermediate.

Data Presentation

| Reactant/Reagent | Molar Equivalent | Purpose |

| This compound | 1.0 | Starting material |

| Aryl Halide | 1.2 | Coupling partner |

| Palladium(II) acetate (Pd(OAc)₂) | 0.05 | Catalyst |

| Triphenylphosphine (PPh₃) | 0.1 | Ligand |

| Potassium carbonate (K₂CO₃) | 2.0 | Base |

| Dimethylformamide (DMF) | Solvent | Reaction medium |

| Parameter | Value |

| Temperature | 120 °C |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous work-up and extraction |

| Purification | Column chromatography |

Visualizations

Experimental Workflow for the Synthesis of the 1-Methyl-2-aryl-1H-pyrrole Intermediate

Caption: Workflow for the synthesis of the 1-methyl-2-aryl-1H-pyrrole intermediate.

Logical Relationship of Intermediate to Antiviral Agent

Caption: Synthetic pathway from starting material to the final antiviral agent.

Signaling Pathway: Mechanism of Action of Hinged Aromatic Enterovirus Inhibitors

Caption: Proposed mechanism of action for the enterovirus capsid-binding inhibitors.

References

Application Notes and Protocols for the Characterization of 1-Methyl-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of "1-Methyl-1H-pyrrole-2-carboxylic acid" (CAS No. 6973-60-0), a key intermediate in various synthetic applications.[1] This document outlines detailed protocols for spectroscopic and chromatographic methods, along with thermal analysis, to ensure the identity, purity, and stability of the compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy Data

| Assignment | Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12.0 |

| Pyrrole-H5 | 7.035 |

| Pyrrole-H3 | 6.803 |

| Pyrrole-H4 | 6.081 |

| N-Methyl (-CH₃) | 3.848 |

¹³C NMR Spectroscopy Data (Estimated)

Due to the lack of a direct experimental spectrum for this compound, the following chemical shifts are estimated based on data from structurally similar pyrrole derivatives. The carboxyl carbon typically resonates in the 165-180 ppm range.[2][3] Aromatic carbons in the pyrrole ring appear between 100 and 140 ppm, and the N-methyl carbon is expected around 30-40 ppm.[3]

| Assignment | Estimated Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 165 - 180 |

| Pyrrole-C 2 | 125 - 135 |

| Pyrrole-C 5 | 120 - 130 |

| Pyrrole-C 3 | 110 - 120 |

| Pyrrole-C 4 | 105 - 115 |

| N-C H₃ | 30 - 40 |

Experimental Protocol: NMR Spectroscopy

-